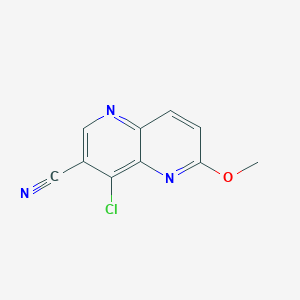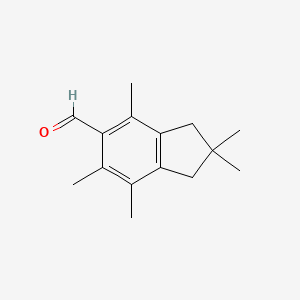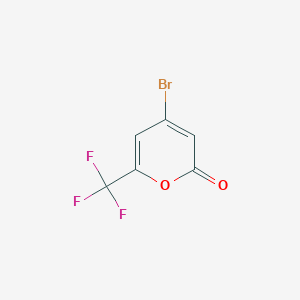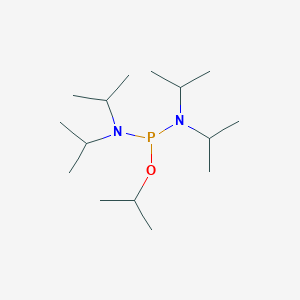
MFCD29079543
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isopropyl-N,N,N’,N’-tetraisopropylphosphorodiamidite is a chemical compound widely used in organic synthesis, particularly in the preparation of phosphorylated biomolecules. It is a colorless to light yellow liquid that is sensitive to moisture and should be stored under inert gas conditions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl-N,N,N’,N’-tetraisopropylphosphorodiamidite typically involves the reaction of diisopropylamine with a phosphorodiamidite precursor. One common method includes the reaction of tris(diisopropylamino)phosphine with 3-hydroxypropionitrile and 1H-tetrazole in dichloromethane at low temperatures (-20°C to 0°C) for about 10 hours . The reaction mixture is then filtered, washed, and purified to obtain the desired product.
Industrial Production Methods
Industrial production of Isopropyl-N,N,N’,N’-tetraisopropylphosphorodiamidite follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The compound is typically produced in large reactors with precise temperature and pressure controls .
Análisis De Reacciones Químicas
Types of Reactions
Isopropyl-N,N,N’,N’-tetraisopropylphosphorodiamidite undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles to form substituted phosphoramidites.
Oxidation Reactions: It can be oxidized to form phosphoramidate derivatives.
Hydrolysis: It is sensitive to moisture and can hydrolyze to form phosphoric acid derivatives
Common Reagents and Conditions
Nucleophiles: Common nucleophiles used in substitution reactions include alcohols and amines.
Oxidizing Agents: Oxidizing agents such as hydrogen peroxide can be used for oxidation reactions.
Reaction Conditions: Reactions are typically carried out under anhydrous conditions to prevent hydrolysis
Major Products Formed
Phosphoramidites: Formed through substitution reactions.
Phosphoramidates: Formed through oxidation reactions.
Phosphoric Acid Derivatives: Formed through hydrolysis
Aplicaciones Científicas De Investigación
Isopropyl-N,N,N’,N’-tetraisopropylphosphorodiamidite is extensively used in scientific research, including:
Chemistry: It is used as a phosphitylating reagent for the synthesis of nucleoside carbohydrate conjugates, phospholipids, and glycopeptides
Biology: It is employed in the preparation of DNA and RNA oligonucleotides for genetic research
Medicine: It is used in the synthesis of antisense oligonucleotides and other therapeutic agents.
Industry: It is utilized in the production of various phosphorylated biomolecules for industrial applications
Mecanismo De Acción
The mechanism of action of Isopropyl-N,N,N’,N’-tetraisopropylphosphorodiamidite involves its role as a phosphitylating agent. It reacts with nucleophiles to form phosphoramidite intermediates, which can then be further processed to form phosphorylated products. The compound’s reactivity is attributed to the presence of the phosphorodiamidite group, which facilitates nucleophilic substitution reactions .
Comparación Con Compuestos Similares
Similar Compounds
- 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite
- Bis(2-cyanoethyl)-N,N-diisopropylphosphoramidite
- Di-tert-butyl N,N-diisopropylphosphoramidite
- Methyl N,N,N’,N’-tetraisopropylphosphorodiamidite
Uniqueness
Isopropyl-N,N,N’,N’-tetraisopropylphosphorodiamidite is unique due to its high stability and effectiveness as a phosphitylating reagent. It is more stable and cost-effective compared to other similar compounds, making it a preferred choice in various synthetic applications .
Propiedades
Fórmula molecular |
C15H35N2OP |
|---|---|
Peso molecular |
290.42 g/mol |
Nombre IUPAC |
N-[[di(propan-2-yl)amino]-propan-2-yloxyphosphanyl]-N-propan-2-ylpropan-2-amine |
InChI |
InChI=1S/C15H35N2OP/c1-11(2)16(12(3)4)19(18-15(9)10)17(13(5)6)14(7)8/h11-15H,1-10H3 |
Clave InChI |
AUWOPWKMYQCMAD-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N(C(C)C)P(N(C(C)C)C(C)C)OC(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
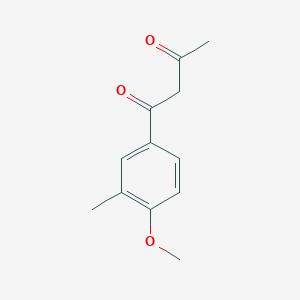
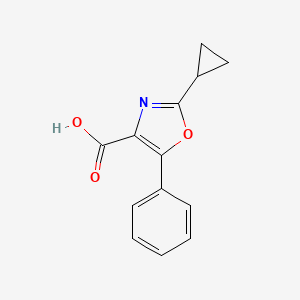
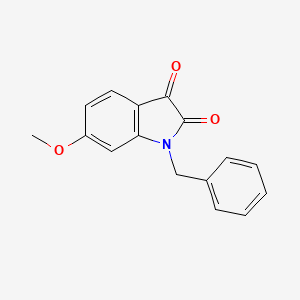
![(2,5-Dichlorophenyl)[4-(1H-pyrrol-1-yl)phenyl]methanone](/img/structure/B8470195.png)
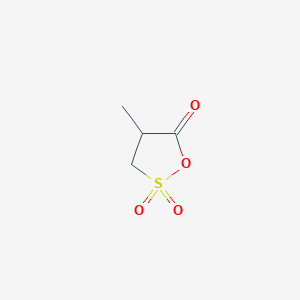
![Thiazolo[4,5-c]pyridine-6-carboxylic acid,2-[(1-methylethyl)amino]-,methyl ester](/img/structure/B8470208.png)



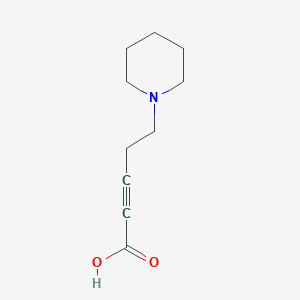
![3-(4-Methoxyphenyl)-7-(m-tolyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B8470246.png)
